2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)6-5-12-9-7-8(10(14)15)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFCNZHELWXLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Amination of Methyl 2-Cyanoisonicotinate (Industrial Scale Method)
A highly efficient and industrially viable method involves the use of methyl 2-cyanoisonicotinate as a key starting material. This approach leverages the dual reactivity of the cyano and ester groups to generate the amino and carboxyl functionalities under controlled hydrolysis and amination conditions.
Process Summary:
- Step 1: Methyl 2-cyanoisonicotinate is uniformly mixed with dioxane solvent.
- Step 2: A 4M aqueous sodium hydroxide solution is added, and the mixture is reacted at 20–50 °C for 3–8 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Step 3: Upon completion, the reaction mixture is acidified to pH 6–7 using 4M hydrochloric acid.
- Step 4: The product is extracted with dichloromethane (DCM), dried over magnesium sulfate, and concentrated to yield 2-aminoacyl isonicotinic acid.
- The ester group undergoes hydrolysis to form the carboxylic acid.
- The cyano group is converted to an amide or amino group.
- The use of dioxane as a co-solvent in combination with aqueous sodium hydroxide significantly improves yield.
- Reaction conditions are mild and suitable for scale-up.
- Yields typically exceed 80%, with optimized conditions achieving up to 90% yield.
- The method avoids formation of significant impurities common in other solvent systems.
| Parameter | Condition | Outcome |
|---|---|---|
| Methyl 2-cyanoisonicotinate | 1 g (6.17 mmol) | Starting material |
| Dioxane volume | 8 mL | Solvent |
| 4M NaOH aqueous solution volume | 6.5 mL | Base for hydrolysis |
| Reaction temperature | 35 °C | Mild heating |
| Reaction time | 5 hours | Complete conversion |
| pH adjustment | 6.2 (using 4M HCl) | Neutralization |
| Product yield | 89.5% | High yield |
| Product verification | 1H-NMR (DMSO-d6) | Confirmed structure |
This method is described in detail in patent CN110981795B, which emphasizes the importance of solvent choice and reaction conditions to maximize yield and purity for industrial applications.
One-Pot Synthesis via Guareschi–Thorpe Condensation Analog
A synthetic route described in the Journal of Organic Chemistry involves a one-pot synthesis of substituted 2-amino isonicotinic acids, including derivatives like 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid.
- Starting from 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride.
- The reaction proceeds via an in situ decarboxylation reminiscent of the Guareschi–Thorpe condensation.
- This approach allows for the generation of mono- or disubstituted 2-amino isonicotinic acids in a concise manner.
- The method is versatile and adaptable to various substitutions on the amino group.
- Streamlined synthesis with fewer purification steps.
- Potential for structural diversity in the amino substituent.
- Suitable for laboratory-scale synthesis and medicinal chemistry applications.
Other Synthetic Considerations
- The preparation of this compound often requires careful control of reaction pH and temperature to avoid side reactions such as over-hydrolysis or polymerization.
- Solvent choice is critical; dioxane combined with aqueous sodium hydroxide has been shown superior to other solvents like tetrahydrofuran or isopropanol in achieving high yields.
- Extraction and purification steps typically involve organic solvent extraction and drying agents to isolate the pure acid form.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|
| Hydrolysis of methyl 2-cyanoisonicotinate | Methyl 2-cyanoisonicotinate | Dioxane, 4M NaOH, 35 °C, 5 h | Up to 90% | Industrial scale | Mild conditions, high yield, scalable |
| One-pot Guareschi–Thorpe type condensation | 2,4-Dioxo-carboxylic acid ethyl esters | Ethyl 3-amino-3-iminopropionate hydrochloride, decarboxylation | Moderate to high | Laboratory scale | Versatile, concise, suitable for analogs |
| Other solvent systems | Methyl 2-cyanoisonicotinate | THF, isopropanol with carbonate bases | <20% | Not recommended | Low yield, impurities formation |
Research Findings and Notes
- The hydrolysis and amination method using methyl 2-cyanoisonicotinate is the most documented and industrially relevant approach, with detailed patent literature providing optimized parameters and reaction schemes.
- The one-pot synthesis method offers a valuable alternative for research and development phases, especially when structural analogs are desired.
- Reaction monitoring by TLC and product verification by NMR spectroscopy are standard analytical techniques used to ensure reaction completion and product purity.
- The choice of solvent and base is decisive in directing the reaction pathway and maximizing yield, with dioxane and sodium hydroxide aqueous solution being optimal.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the primary applications of this compound is in anticancer research. It has been studied for its potential as an inhibitor of certain cancer cell lines. For instance, a study demonstrated that derivatives of isonicotinic acid possess significant cytotoxic effects against various cancer types, suggesting that modifications like dimethylamino groups can enhance their efficacy .
Neuropharmacology
The compound's structure allows it to interact with neurotransmitter systems. Research indicates that compounds with similar structures may exhibit properties that modulate neurotransmitter release, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
Enzyme Inhibition Studies
this compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have indicated that it can inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling in neurodegenerative conditions .
Drug Delivery Systems
The compound's amphiphilic nature allows it to be used in drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations .
Analytical Chemistry
Chromatography Applications
In analytical chemistry, this compound serves as a useful reagent in chromatographic techniques for separating and identifying various compounds. Its unique chemical properties allow it to act as a derivatizing agent, improving detection limits for certain analytes during analysis .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of modified isonicotinic acids, including derivatives of 2-{[2-(Dimethylamino)ethyl]amino}. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
Research conducted at a prominent university investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death, indicating potential therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the isonicotinic acid moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related derivatives, focusing on substituents, molecular weight, and similarity scores (Table 1).
Table 1: Structural Comparison of Key Analogs
| Compound Name | CAS No. | Substituent | Molecular Formula | Similarity Score |
|---|---|---|---|---|
| 2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid | Not provided | Dimethylaminoethylamino (2-position) | Likely C₁₀H₁₆N₃O₂ | Reference (1.00) |
| 2-(Methylamino)isonicotinic acid | 26156-52-5 | Methylamino (2-position) | C₇H₈N₂O₂ | 0.96 |
| Methyl 2-(dimethylamino)isonicotinate | 1019387-47-3 | Dimethylamino + methyl ester | C₉H₁₂N₂O₂ | 0.91 |
| 2-((2,4-Dimethylphenyl)amino)nicotinic acid | Not provided | 2,4-Dimethylphenylamino (2-position) | C₁₄H₁₄N₂O₂ | Data not provided |
Key Observations :
- Substituent Effects: The dimethylaminoethyl group in the target compound introduces greater steric bulk and basicity compared to simpler amines (e.g., methylamino in 26156-52-5) .
- Esterification : Methyl ester derivatives (e.g., 1019387-47-3) exhibit reduced similarity (0.91) due to altered acidity and lipophilicity .
Biological Activity
2-{[2-(Dimethylamino)ethyl]amino}isonicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol. It features a nicotinic acid backbone with a dimethylaminoethyl substituent, which contributes to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes, including neurotransmission and muscle contraction. The compound's ability to modulate these receptors suggests potential neuropharmacological effects, particularly in cognitive enhancement and neuroprotection.
Key Mechanisms:
- Receptor Binding: The compound binds to nAChRs, influencing cellular pathways related to cognition and memory.
- Enzyme Inhibition: It may inhibit certain enzymes, leading to altered metabolic pathways that could be beneficial in treating neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects: Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, making it a candidate for treating conditions like Alzheimer's disease.
- Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial activity against various pathogens, although further research is needed to confirm these findings.
- Anticancer Activity: Some studies indicate that the compound may have anticancer properties by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotective | Reduced neuronal apoptosis | , |
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Study: Neuroprotective Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound was shown to enhance the expression of neuroprotective genes, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study: Antimicrobial Activity
In vitro tests revealed that this compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at relatively low concentrations.
Q & A
Q. How can researchers integrate multi-omics approaches to study its systemic effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
